molecular formula C7H10ClNO B3051745 (6-Methylpyridin-3-yl)methanol hydrochloride CAS No. 357288-10-9

(6-Methylpyridin-3-yl)methanol hydrochloride

Cat. No.: B3051745
CAS No.: 357288-10-9
M. Wt: 159.61 g/mol
InChI Key: UROMTOQVDZLJIN-UHFFFAOYSA-N
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Description

(6-Methylpyridin-3-yl)methanol hydrochloride is a chemical compound with the molecular formula C7H10ClNO and a molecular weight of 159.61 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methylpyridin-3-yl)methanol hydrochloride typically involves the reduction of methyl 6-methylnicotinate using sodium borohydride in methanol. The reaction is carried out at ambient temperature, and the product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reduction reaction, followed by purification steps to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

(6-Methylpyridin-3-yl)methanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced further to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce various alcohol derivatives.

Scientific Research Applications

(6-Methylpyridin-3-yl)methanol hydrochloride has several applications in scientific research:

    Chemistry: It is used as a reactant in the synthesis of other chemical compounds, including pharmaceuticals.

    Biology: The compound is used in biochemical studies to understand enzyme interactions and metabolic pathways.

    Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting metabolic disorders.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (6-Methylpyridin-3-yl)methanol hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Methylpyridin-3-yl)methanol hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride group, which can influence its solubility and reactivity compared to similar compounds.

Properties

IUPAC Name

(6-methylpyridin-3-yl)methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO.ClH/c1-6-2-3-7(5-9)4-8-6;/h2-4,9H,5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UROMTOQVDZLJIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80594275
Record name (6-Methylpyridin-3-yl)methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

357288-10-9
Record name (6-Methylpyridin-3-yl)methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-Methylpyridin-3-yl)methanol hydrochloride
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(6-Methylpyridin-3-yl)methanol hydrochloride
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(6-Methylpyridin-3-yl)methanol hydrochloride
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(6-Methylpyridin-3-yl)methanol hydrochloride
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